molecular formula C40H38F5N3O3S B1679333 Rilapladib CAS No. 412950-08-4

Rilapladib

货号: B1679333
CAS 编号: 412950-08-4
分子量: 735.8 g/mol
InChI 键: NNBGCSGCRSCFEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞拉普拉地布是一种由人类基因组科学公司和葛兰素史克公司合作开发的小分子药物。 该化合物因其抗炎和抗氧化特性而被研究用于治疗动脉粥样硬化和阿尔茨海默病 .

准备方法

瑞拉普拉地布的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。确切的合成路线和反应条件是专有的,未公开详细的信息。 已知该合成涉及使用氟化芳香族化合物和各种保护基策略来获得最终产物 . 工业生产方法可能涉及优化这些合成路线,以确保高收率和纯度,以及大规模生产的可扩展性。

化学反应分析

瑞拉普拉地布会经历几种类型的化学反应,包括:

    氧化: 瑞拉普拉地布会在强氧化剂的存在下,尤其会发生氧化降解。

    还原: 该化合物可以在特定条件下还原,尽管这种情况不太常见。

    取代: 瑞拉普拉地布可以参与取代反应,特别是涉及其芳香环。这些反应中常用的试剂和条件包括强酸或碱、过氧化氢等氧化剂,以及硼氢化钠等还原剂。

科学研究应用

瑞拉普拉地布已被广泛研究以确定其潜在的治疗应用:

    化学: 作为研究 Lp-PLA2 抑制及其对脂质代谢影响的模型化合物。

    生物学: 研究其在调节炎症通路和氧化应激中的作用。

    医学: 探索其作为治疗动脉粥样硬化和阿尔茨海默病的药物。 .

    工业: 在开发针对 Lp-PLA2 及相关通路的新的治疗剂方面的潜在应用。

作用机制

瑞拉普拉地布通过抑制脂蛋白相关磷脂酶 A2(Lp-PLA2)发挥作用。该酶与低密度脂蛋白(LDL)胆固醇相关,参与动脉粥样硬化斑块的形成。 通过抑制 Lp-PLA2,瑞拉普拉地布可减少促炎和氧化分子的产生,从而阻止斑块的形成和发展 . 该机制也被认为通过减少脑血管炎症和氧化应激而对阿尔茨海默病有益 .

相似化合物的比较

瑞拉普拉地布与其他 Lp-PLA2 抑制剂(如达拉普拉地布和 SNP318)相似。它具有使它与这些化合物不同的独特特性:

    达拉普拉地布: 葛兰素史克公司开发的另一种 Lp-PLA2 抑制剂。 .

    SNP318: 与瑞拉普拉地布相关的第二代 Lp-PLA2 抑制剂。

属性

IUPAC Name

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGCSGCRSCFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38F5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194281
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

412950-08-4
Record name Rilapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412950-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilapladib
Reactant of Route 2
Reactant of Route 2
Rilapladib
Reactant of Route 3
Reactant of Route 3
Rilapladib
Reactant of Route 4
Reactant of Route 4
Rilapladib
Reactant of Route 5
Rilapladib
Reactant of Route 6
Rilapladib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。